Cas no 161395-83-1 (2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine)

2-[(E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine is a boronic ester derivative featuring a pyridine-vinyl linker, commonly employed in Suzuki-Miyaura cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability, facilitating handling and storage under ambient conditions. The (E)-configured vinyl bridge ensures regioselectivity in coupling reactions, while the pyridine moiety offers potential coordination sites for catalytic systems. This compound is particularly valuable in pharmaceutical and materials science applications, where precise C-C bond formation is critical. Its compatibility with diverse reaction conditions and functional groups makes it a versatile intermediate in synthetic organic chemistry.
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine structure
161395-83-1 structure
商品名:2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine
CAS番号:161395-83-1
MF:C13H18BNO2
メガワット:231.098523616791
MDL:MFCD06659957
CID:2780383
PubChem ID:72208460

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine 化学的及び物理的性質

名前と識別子

    • (E)-2-(2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)VINYL)PYRIDINE
    • 2-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-VINYL]-PYRIDINE
    • 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)vinyl)pyridine
    • 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
    • 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine
    • MDL: MFCD06659957
    • インチ: 1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-10H,1-4H3/b9-8+
    • InChIKey: CTWJAXMMJWFSDO-CMDGGOBGSA-N
    • ほほえんだ: O1B(/C=C/C2C=CC=CN=2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • トポロジー分子極性表面積: 31.4

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-768791-10.0g
2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
10.0g
$3007.0 2025-02-22
Enamine
EN300-768791-0.05g
2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
0.05g
$587.0 2025-02-22
Enamine
EN300-768791-0.1g
2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
0.1g
$615.0 2025-02-22
Enamine
EN300-1067802-1.0g
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
1.0g
$1029.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0404-100MG
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine
161395-83-1 95%
100MG
¥ 1,207.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWBD0404-10G
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine
161395-83-1 95%
10g
¥ 24,090.00 2023-04-07
Enamine
EN300-1067802-0.1g
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
0.1g
$355.0 2025-03-21
Enamine
EN300-1067802-5.0g
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
5.0g
$2981.0 2025-03-21
Enamine
EN300-768791-0.5g
2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
0.5g
$671.0 2025-02-22
Enamine
EN300-1067802-0.25g
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
161395-83-1 95.0%
0.25g
$509.0 2025-03-21

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine 関連文献

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridineに関する追加情報

2-[(E)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Vinyl]Pyridine: A Comprehensive Overview

The compound with CAS No. 161395-83-1, known as 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and its potential applications in various research domains. The dioxaborolane moiety within its structure plays a pivotal role in its reactivity and functionality.

Recent studies have highlighted the importance of dioxaborolane-containing pyridines in catalytic processes and as precursors for advanced materials. The vinylpyridine component of this molecule is particularly interesting due to its ability to participate in conjugate addition reactions and its role in stabilizing reactive intermediates. Researchers have explored the use of this compound in the synthesis of boron-containing polymers and as a building block for functional materials.

One of the most exciting developments involving this compound is its application in cross-coupling reactions, where it serves as a versatile boron-based ligand. These reactions are critical in the construction of complex organic molecules with high precision. The tetramethyl substitution on the dioxaborolane ring enhances the stability and reactivity of the compound under various reaction conditions.

In addition to its synthetic applications, this compound has shown promise in optoelectronic materials. Its ability to form stable coordination complexes with transition metals makes it a valuable component in the development of light-emitting diodes (LEDs) and other electronic devices. Recent studies have demonstrated improved efficiency in such devices when incorporating this compound into their architectures.

The synthesis of 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key challenge lies in maintaining the stereochemistry of the vinyl group during synthesis while ensuring high yields. Researchers have developed innovative strategies to address these challenges using microwave-assisted synthesis and continuous flow reactors.

Looking ahead, the potential applications of this compound are vast and varied. Its role as a precursor for advanced materials continues to be explored by researchers worldwide. The integration of computational chemistry tools has further enhanced our understanding of its electronic properties and reactivity under different conditions.

In conclusion, CAS No. 161395-83-1, or 2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine, stands out as a critical molecule in contemporary organic chemistry. Its unique structure and versatile applications make it an essential component for advancing both fundamental research and industrial applications.

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Amadis Chemical Company Limited
(CAS:161395-83-1)2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]pyridine
A1067466
清らかである:99%
はかる:1g
価格 ($):617.0